[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate
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Overview
Description
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate typically involves a multi-step process. One common route includes the following steps:
Formation of the Amino Group: The starting material, 3,4-dimethoxybenzaldehyde, is reacted with an amine to form the corresponding imine.
Addition of the Propanoate Group: The imine is then reacted with 2-(2-methylphenoxy)propanoic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and pH to maximize yield and purity.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce a biological effect.
Altering Cellular Pathways: Affecting cellular signaling pathways to induce changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate: shares similarities with other aromatic amino compounds such as:
Uniqueness
- Structural Features : The presence of both 3,4-dimethoxyphenyl and 2-methylphenoxy groups makes it unique.
- Reactivity : Its reactivity profile differs due to the specific electronic and steric effects of its substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-12-7-5-6-8-15(12)25-13(2)19(22)26-21-18(20)14-9-10-16(23-3)17(11-14)24-4/h5-11,13H,1-4H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLZEBGXDPCMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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